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Compound of Interest

2-(3-Methoxyphenyl)quinoline-4-
Compound Name:
carboxylic acid

Cat. No.: B189974

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(3-
Methoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal
chemistry. This document details the synthetic approaches, spectroscopic characterization, and
potential biological significance of this compound.

Chemical Structure and Properties

2-(3-Methoxyphenyl)quinoline-4-carboxylic acid is a heterocyclic compound with the
molecular formula C17H13NOs. Its structure consists of a quinoline core substituted with a
methoxyphenyl group at position 2 and a carboxylic acid group at position 4.
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Property Value Source

Molecular Formula C17H13NOs3 PubChem
2-(3-methoxyphenyl)quinoline-

IUPAC Name ( ) yp- yha PubChem
4-carboxylic acid
COC1=CC=CC(=C1)C2=NC3=

SMILES PubChem
CC=CC=C3C(=C2)C(=0)0
INnChI=1S/C17H13NO3/c1-21-
12-6-4-5-11(9-12)16-10-

InChl 14(17(19)20)13-7-2-3-8- PubChem
15(13)18-16/h2-10H,1H3,
(H,19,20)

Monoisotopic Mass 279.08954 Da PubChem

Synthesis of 2-(3-Methoxyphenyl)quinoline-4-

carboxylic Acid

The synthesis of 2-aryl-quinoline-4-carboxylic acids is most commonly achieved through well-

established multicomponent reactions, namely the Doebner reaction and the Pfitzinger

reaction.

Doebner Reaction

The Doebner reaction provides a direct route to 2-substituted quinoline-4-carboxylic acids

through a one-pot condensation of an aniline, an aldehyde, and pyruvic acid.[1]

Workflow for the Doebner Synthesis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid:
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Doebner reaction workflow.

Experimental Protocol (General):
A general procedure for the Doebner reaction involves the following steps:

e Reaction Setup: In a round-bottom flask, dissolve aniline and 3-methoxybenzaldehyde in a
suitable solvent, such as ethanol.

» Addition of Pyruvic Acid: Add pyruvic acid to the mixture. An acid catalyst, such as
hydrochloric acid or a Lewis acid, may be employed to facilitate the reaction.

¢ Reaction Conditions: Heat the reaction mixture to reflux for several hours.

» Workup and Purification: Upon completion, cool the reaction mixture and isolate the crude
product by filtration. The product can then be purified by recrystallization from an appropriate
solvent.

Pfitzinger Reaction

The Pfitzinger reaction is another powerful method for the synthesis of quinoline-4-carboxylic
acids, involving the condensation of isatin (or a substituted isatin) with a carbonyl compound
containing an a-methylene group in the presence of a strong base.[2][3][4][5][6]
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Workflow for the Pfitzinger Synthesis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid:
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Pfitzinger reaction workflow.

Experimental Protocol (General):
A typical Pfitzinger synthesis protocol is as follows:

» Hydrolysis of Isatin: Dissolve isatin in an aqueous solution of a strong base, such as
potassium hydroxide, to form the potassium salt of isatinic acid.

o Condensation: Add 3-methoxyacetophenone to the reaction mixture.
¢ Reaction Conditions: Heat the mixture to reflux for an extended period.

o Workup and Purification: After cooling, dilute the reaction mixture with water and acidify with
a mineral acid (e.g., HCI) to precipitate the product. The crude 2-(3-
Methoxyphenyl)quinoline-4-carboxylic acid is then collected by filtration and purified by
recrystallization.

Spectroscopic Analysis for Structure Elucidation

The definitive structure of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid is confirmed
through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance
(NMR) spectroscopy and Mass Spectrometry (MS).
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Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid is not
readily available in the cited literature, the spectral data for the closely related tautomer, 2-(3-
methoxyphenyl)quinolin-4(1H)-one, provides valuable insight for spectral interpretation.[7]

IH NMR Spectral Data of 2-(3-methoxyphenyl)quinolin-4(1H)-one (400 MHz, DMSO-de):[7]

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

11.70 S 1H N-H
8.11 dd,J=8.1,1.2 Hz 1H Ar-H
7.77 d,J=8.3Hz 1H Ar-H
7.71—-7.64 m 1H Ar-H
7.50 t,J=79Hz 1H Ar-H
7.42-7.31 m 3H Ar-H
7.14 dd,J=8.2,1.9Hz 1H Ar-H
6.37 S 1H Ar-H
3.87 S 3H O-CHs

13C NMR Spectral Data of 2-(3-methoxyphenyl)quinolin-4(1H)-one (100 MHz, DMSO-ds):[7]
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Chemical Shift (6, ppm) Assignment
176.97 C=0
159.52 Ar-C
149.80 Ar-C
140.47 Ar-C
135.59 Ar-C
131.79 Ar-C
130.18 Ar-C
124.90 Ar-C
12471 Ar-C
123.26 Ar-C
119.60 Ar-C
118.73 Ar-C
116.08 Ar-C
112.81 Ar-C
107.40 Ar-C
55.39 O-CHs

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and
fragmentation pattern of a compound. While experimental mass spectra for 2-(3-
Methoxyphenyl)quinoline-4-carboxylic acid are not available in the provided search results,
predicted data can be used for preliminary identification.

Predicted Mass Spectrometry Data:

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b189974?utm_src=pdf-body
https://www.benchchem.com/product/b189974?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Adduct mlz

[M+H]* 280.09682
[M+Na]* 302.07876
[M-H]~ 278.08226
[M]* 279.08899

General Fragmentation Pattern for Quinoline-4-Carboxylic Acids:

The fragmentation of quinoline-4-carboxylic acids under electron ionization typically involves
the loss of the carboxylic acid group (*COOH, 45 Da) or carbon dioxide (COz, 44 Da).[8]
Further fragmentation of the quinoline ring can also be observed.

Workflow for Mass Spectrometry Analysis:
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General workflow for mass spectrometry.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-
dimensional structure of a molecule. Although no specific crystal structure data for 2-(3-
Methoxyphenyl)quinoline-4-carboxylic acid has been found in the provided search results, a
general protocol for X-ray crystallography is outlined below.

Experimental Protocol (General):

o Crystallization: High-quality single crystals of the compound are grown from a suitable
solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or
cooling.
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» Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are
collected.

o Structure Solution and Refinement: The collected diffraction data are used to solve the
crystal structure and refine the atomic positions to obtain a precise three-dimensional model
of the molecule.

Biological Significance and Signaling Pathway

Quinoline-4-carboxylic acid derivatives are known to exhibit a wide range of biological activities.
A significant area of research has focused on their role as inhibitors of dihydroorotate
dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.

Inhibition of DHODH Signaling Pathway:
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Inhibition of the DHODH pathway.

The inhibition of DHODH by quinoline-4-carboxylic acid derivatives disrupts the synthesis of
pyrimidines, which are essential for DNA and RNA replication. This makes DHODH an
attractive target for the development of anticancer and immunosuppressive agents.

Conclusion
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The structural elucidation of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid relies on a
combination of synthetic chemistry and advanced spectroscopic techniques. While specific
experimental data for this compound is limited in the public domain, established synthetic
routes like the Doebner and Pfitzinger reactions provide reliable methods for its preparation.
Spectroscopic analysis, guided by data from closely related compounds, allows for its structural
confirmation. The potential of this class of compounds as inhibitors of the DHODH pathway
underscores their importance in ongoing drug discovery and development efforts. Further
research to obtain detailed experimental spectroscopic and crystallographic data for the title
compound is warranted to fully characterize its properties and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis
[resolve.cambridge.org]

. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
. Pfitzinger Reaction [drugfuture.com]

. Doebner reaction - Wikipedia [en.wikipedia.org]
. myttex.net [myttex.net]

. rsc.org [rsc.org]

.
[e0] ~ (o)) (62} H w

. chempap.org [chempap.org]

« To cite this document: BenchChem. [Elucidation of 2-(3-Methoxyphenyl)quinoline-4-
carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189974+#structure-elucidation-of-2-3-methoxyphenyl-
quinoline-4-carboxylic-acid]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b189974?utm_src=pdf-body
https://www.benchchem.com/product/b189974?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Doebner_Reaction_in_Quinoline_Derivative_Synthesis.pdf
https://resolve.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/pfitzinger-quinoline-synthesis/BFC87D5678F76FB38A9987B564617DBE
https://resolve.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/pfitzinger-quinoline-synthesis/BFC87D5678F76FB38A9987B564617DBE
https://en.wikipedia.org/wiki/Pfitzinger_reaction
https://www.drugfuture.com/Organic_Name_Reactions/topics/ONR_CD_XML/ONR307.htm
https://en.wikipedia.org/wiki/Doebner_reaction
https://www.myttex.net/attachments/4512_Knoevenagel%20isatina-acetofenone.pdf
https://www.rsc.org/suppdata/c7/nj/c7nj01293d/c7nj01293d1.pdf
https://chempap.org/file_access.php?file=542a75.pdf
https://www.benchchem.com/product/b189974#structure-elucidation-of-2-3-methoxyphenyl-quinoline-4-carboxylic-acid
https://www.benchchem.com/product/b189974#structure-elucidation-of-2-3-methoxyphenyl-quinoline-4-carboxylic-acid
https://www.benchchem.com/product/b189974#structure-elucidation-of-2-3-methoxyphenyl-quinoline-4-carboxylic-acid
https://www.benchchem.com/product/b189974#structure-elucidation-of-2-3-methoxyphenyl-quinoline-4-carboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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